Pyrrolidinyl urea derivative 13
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Overview
Description
Pyrrolidinyl urea derivative 13 is a compound characterized by the presence of a pyrrolidine ring and a urea moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a TrkA inhibitor . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrrolidinyl urea derivative 13 involves multiple synthetic steps. One common method includes the reaction of pyrrolidine with isocyanates to form the urea linkage. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of pyrrolidinyl urea derivatives may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinyl urea derivative 13 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions include oxidized pyrrolidinyl urea derivatives, reduced amines, and substituted pyrrolidine compounds .
Scientific Research Applications
Pyrrolidinyl urea derivative 13 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of pyrrolidinyl urea derivative 13 involves the inhibition of TrkA, a receptor tyrosine kinase involved in the signaling pathways of nerve growth factor. By inhibiting TrkA, the compound can modulate cellular processes such as proliferation, differentiation, and survival. This makes it a potential therapeutic agent for conditions like cancer and neurodegenerative diseases .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidinyl urea derivative 13 is unique due to its specific urea linkage, which imparts distinct biological activities compared to other pyrrolidine derivatives. For instance, while pyrrolizines and pyrrolidine-2-one are known for their anticancer properties, this compound’s TrkA inhibition offers a unique mechanism of action .
Properties
Molecular Formula |
C25H27F2N7O2 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea |
InChI |
InChI=1S/C25H27F2N7O2/c1-32-24(13-20(31-32)22-4-3-5-23-28-8-9-34(22)23)30-25(35)29-21-15-33(10-11-36-2)14-17(21)16-6-7-18(26)19(27)12-16/h3-9,12-13,17,21H,10-11,14-15H2,1-2H3,(H2,29,30,35)/t17-,21+/m0/s1 |
InChI Key |
SRPJIAHTEPDSEX-LAUBAEHRSA-N |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CC3=NC=CN32)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC3=NC=CN32)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC |
Origin of Product |
United States |
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